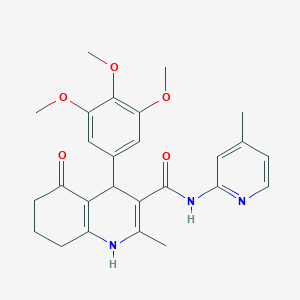
2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as "Compound X" and is known for its potential use in various fields, including medicine, pharmacology, and biotechnology.
Mechanism of Action
The mechanism of action of Compound X is not fully understood. However, it is believed to exert its effects by binding to specific proteins and enzymes in the body. It has been found to bind to the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins, leading to its anti-inflammatory and analgesic effects. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
Compound X has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to induce apoptosis in cancer cells, leading to the suppression of tumor growth. In addition, it has been found to bind to specific proteins and enzymes in the body, making it a useful tool for protein purification.
Advantages and Limitations for Lab Experiments
Compound X has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be ensured by recrystallization. It has also been extensively studied, and its effects are well-documented. However, it also has some limitations. Its mechanism of action is not fully understood, and more research is needed to fully elucidate its effects. In addition, its use in lab experiments may be limited by its cost and availability.
Future Directions
There are several future directions for research on Compound X. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine its efficacy in different types of cancer and to elucidate its mechanism of action. Another area of interest is its potential use in the development of new drugs. Its ability to bind to specific proteins and enzymes makes it a promising tool for drug discovery. Finally, more research is needed to fully understand its effects on the body and to determine its potential use in other fields of scientific research.
Synthesis Methods
The synthesis of Compound X involves a multi-step process that starts with the reaction of 2-methylpyridine-4-carboxylic acid with ethyl acetoacetate to form 2-methyl-4-(2-oxoethyl)pyridine. This intermediate product is then reacted with 3,4,5-trimethoxybenzaldehyde to form 2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. The purity of the final product is ensured by recrystallization.
Scientific Research Applications
Compound X has been extensively studied for its potential use in various fields of scientific research. In pharmacology, it has been found to exhibit significant anti-inflammatory and analgesic properties. It has also shown potential as an anti-cancer agent by inducing apoptosis in cancer cells. In biotechnology, Compound X has been used as a tool for protein purification due to its ability to bind to certain proteins. It has also been studied for its potential use in the development of new drugs.
properties
Product Name |
2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |
|---|---|
Molecular Formula |
C26H29N3O5 |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C26H29N3O5/c1-14-9-10-27-21(11-14)29-26(31)22-15(2)28-17-7-6-8-18(30)24(17)23(22)16-12-19(32-3)25(34-5)20(13-16)33-4/h9-13,23,28H,6-8H2,1-5H3,(H,27,29,31) |
InChI Key |
SVAVCPQMWPWIFZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C(=C4)OC)OC)OC)C(=O)CCC3)C |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C(=C4)OC)OC)OC)C(=O)CCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304124.png)